2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-5,6-dihydro-4H-1,3-oxazine
CAS No.: 2377606-41-0
Cat. No.: VC6656464
Molecular Formula: C16H22BNO3
Molecular Weight: 287.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377606-41-0 |
|---|---|
| Molecular Formula | C16H22BNO3 |
| Molecular Weight | 287.17 |
| IUPAC Name | 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine |
| Standard InChI | InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-6-12(7-9-13)14-18-10-5-11-19-14/h6-9H,5,10-11H2,1-4H3 |
| Standard InChI Key | RHIKNEVDLMVRCT-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NCCCO3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure (CAS 618442-57-2) consists of a 5,6-dihydro-4H-1,3-oxazine ring fused to a para-substituted phenyl group bearing a tetramethyl-1,3,2-dioxaborolane moiety. The oxazine ring adopts a chair-like conformation, with the nitrogen at position 1 and oxygen at position 3. The tetramethyl dioxaborolane group, a boronate ester, enhances stability and reactivity in Suzuki-Miyaura couplings .
Physicochemical Data
Key properties include a molecular weight of 495.23 g/mol and the formula C₃₀H₃₅B₂NO₄. Solubility analyses indicate poor aqueous solubility (0.0000163 mg/mL), with a consensus LogP (octanol-water partition coefficient) of 3.94, suggesting high lipophilicity . The compound exhibits high gastrointestinal absorption and blood-brain barrier permeability, as predicted by computational models .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 495.23 g/mol |
| LogP (Consensus) | 3.94 |
| Solubility (Water) | 0.0000163 mg/mL |
| TPSA (Topological PSA) | 41.85 Ų |
| Rotatable Bonds | 3 |
Synthetic Methodologies
Classical Synthesis Routes
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boronation | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 70% |
| Oxazine Formation | Microwave, Solvent-Free | 74% |
Reactivity and Functionalization
Boronate Ester Reactivity
The tetramethyl dioxaborolane moiety participates in cross-coupling reactions, enabling aryl-aryl bond formation. For instance, under reflux with Pd(PPh₃)₄ and K₂CO₃, the compound couples with aryl halides to yield biaryl structures, critical in pharmaceutical intermediates .
Oxazine Ring Modifications
The oxazine’s NH group undergoes acylation or alkylation. In one example, treatment with p-toluenesulfonyl chloride (p-TsCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitates sulfonylation, forming stabilized sulfonamide derivatives .
Applications in Materials Science
Organic Electronics
The compound’s extended π-system and boronate functionality make it a candidate for organic light-emitting diodes (OLEDs). Its incorporation into carbazole-based polymers enhances electron transport properties, as demonstrated in recent device studies .
Pharmaceutical Intermediates
As a boronate ester, it serves as a key intermediate in protease inhibitor synthesis. Computational models predict CYP3A4 and CYP2C19 inhibition, suggesting potential drug-drug interaction risks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume